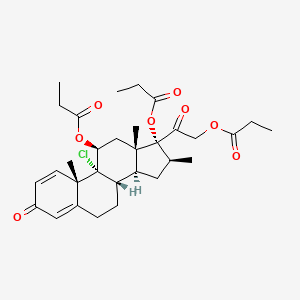

Beclomethasone dipropionate 11-propionate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H41ClO8 |

|---|---|

Molecular Weight |

577.1 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1 |

InChI Key |

BJQMFFOQQWEWAF-DGBYXFBUSA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Origin of Product |

United States |

Chemical and Physical Properties

Beclomethasone (B1667900) dipropionate 11-propionate is chemically designated as (11β,16β)-9-Chloro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate. Its fundamental properties are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C31H41ClO8 |

| Molecular Weight | 577.11 g/mol |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-bis(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

| Appearance | White to light yellow solid |

| Boiling Point | 645.9±55.0 °C at 760 mmHg |

| Density | 1.24±0.1 g/cm3 |

Data sourced from various chemical suppliers and databases.

Synthesis and Formulation in a Research Context

The synthesis of beclomethasone (B1667900) dipropionate 11-propionate is primarily relevant in the context of the production of beclomethasone dipropionate, where it can be formed as a byproduct or an intermediate. A patented method describes the synthesis of beclomethasone 11,17,21-tripropionate by reacting beclomethasone with propionyl chloride in the presence of pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) in methylene (B1212753) chloride. nih.gov This tri-ester can then be selectively hydrolyzed to yield beclomethasone dipropionate. nih.gov

The formulation of beclomethasone dipropionate 11-propionate for research purposes would likely involve its dissolution in appropriate organic solvents, given its expected low aqueous solubility, a characteristic common to many steroid esters.

Molecular Pharmacology and Receptor Interactions in Vitro/cellular

Glucocorticoid Receptor Binding Affinity Studies of Beclomethasone (B1667900) Dipropionate and its Metabolites

Beclomethasone dipropionate (BDP) is a synthetic corticosteroid prodrug that undergoes rapid metabolism to exert its therapeutic effects. drugbank.comnih.gov The primary mechanism of action for glucocorticoids involves binding to and activating the glucocorticoid receptor (GR). The affinity of BDP and its subsequent metabolites for the GR has been a subject of extensive in vitro investigation to elucidate their pharmacological potency. These studies reveal that the metabolic conversion of BDP is a critical activation step, transforming a molecule with modest receptor affinity into highly potent derivatives. drugbank.comnih.gov

The principal metabolites formed from BDP are beclomethasone 17-monopropionate (17-BMP), beclomethasone 21-monopropionate (21-BMP), and beclomethasone (BOH). drugbank.comnih.gov It is the 17-BMP metabolite that is considered the major active form, possessing a significantly higher affinity for the GR than the parent BDP molecule. nih.govnih.gov

Quantitative assays have been instrumental in defining the binding profiles of BDP and its metabolites. These studies typically determine the relative receptor affinity (RRA) by comparing the compound's binding against a standard, dexamethasone (B1670325), which is assigned an RRA of 100.

Beclomethasone dipropionate (BDP) itself demonstrates a relatively modest binding affinity for the glucocorticoid receptor. researchgate.net Research indicates its RRA is 53, which is approximately half the affinity of dexamethasone. nih.govatsjournals.org However, this value for BDP can be misleading, as the compound is known to hydrolyze during receptor binding studies into its more active form, 17-BMP. researchgate.net

The primary active metabolite, beclomethasone 17-monopropionate (17-BMP), exhibits a markedly high affinity for the GR. Studies have consistently shown that 17-BMP is a highly potent agonist, with a reported RRA of 1345. researchgate.netatsjournals.org This represents an affinity approximately 13 times greater than that of dexamethasone and about 25 times that of the parent BDP. drugbank.comnih.gov Conversely, the other metabolites show significantly lower or no affinity. Beclomethasone (BOH) has an RRA of 76, making it less active than dexamethasone, while beclomethasone 21-monopropionate (21-BMP) has been found to have no binding affinity for the GR. nih.govatsjournals.org This highlights that the hydrolysis of BDP to 17-BMP is the crucial activation step for its potent anti-inflammatory effects. nih.gov

Table 1: Glucocorticoid Receptor Binding Affinity of Beclomethasone Derivatives

\Relative Receptor Affinity (RRA) is measured against Dexamethasone = 100.*

When compared to other clinically important glucocorticoids, the active metabolite 17-BMP demonstrates one of the highest binding affinities. For instance, fluticasone (B1203827) propionate (B1217596) has an RRA of 1775-1800, and mometasone (B142194) furoate has an RRA of 2100. researchgate.netatsjournals.org Budesonide (B1683875) shows a high affinity with an RRA of 935, which is potent but lower than that of 17-BMP. researchgate.netnih.gov Other glucocorticoids such as triamcinolone (B434) acetonide and flunisolide (B1672891) have considerably lower RRAs of 233 and 190, respectively. researchgate.net

The prodrug BDP, with its RRA of 53, has a lower affinity than most other commonly used inhaled corticosteroids like budesonide and fluticasone propionate. atsjournals.orgnih.gov However, the rapid and efficient conversion to 17-BMP in target tissues means that the in vivo activity is driven by the high receptor affinity of this metabolite. nih.govatsjournals.org This prodrug strategy, where a compound with lower affinity is activated locally to a highly potent form, is a key pharmacological feature of beclomethasone dipropionate. atsjournals.org

Table 2: Comparative Glucocorticoid Receptor Binding Affinities

\Relative Receptor Affinity (RRA) is measured against Dexamethasone = 100.*

Structure-Activity Relationships and Molecular Determinants of Receptor Interaction

The structure-activity relationship (SAR) of beclomethasone and its esters is critical to understanding their pharmacological activity. The core steroidal structure provides the necessary scaffold for GR binding. Specific modifications, particularly the esterification at the C17 and C21 positions, profoundly influence the molecule's affinity and activity.

The diester configuration of BDP (propionyl groups at C17 and C21) results in only modest GR affinity. nih.gov The key to its high potency lies in its metabolic activation via hydrolysis. The removal of the propionate group at the C21 position to form 17-BMP dramatically increases the binding affinity. nih.govnih.gov This suggests that the C21 ester hinders optimal interaction with the GR ligand-binding domain, while the C17-monopropionate configuration is highly favorable for binding. Further hydrolysis of the C17 ester to form beclomethasone (BOH) leads to a significant drop in affinity, indicating the crucial role of the C17 propionate group in enhancing receptor binding. atsjournals.org The complete lack of affinity for the 21-BMP metabolite further underscores that esterification at the C17 position, not the C21 position, is the primary determinant of high-affinity GR binding for beclomethasone derivatives. nih.gov

Mechanistic Investigations of Cellular Responses to Beclomethasone Derivatives (In Vitro Cell Models)

The anti-inflammatory effects of glucocorticoids are mediated through complex genomic mechanisms following GR activation. These mechanisms, broadly categorized as transactivation and transrepression, have been investigated for beclomethasone derivatives in various in vitro cell models, confirming their ability to modulate key inflammatory pathways. ingentaconnect.commedchemexpress.com

Upon activation by a ligand like 17-BMP, the GR complex translocates to the nucleus to regulate gene expression. ingentaconnect.com

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of specific genes, increasing their transcription. researchgate.net This mechanism is responsible for the expression of anti-inflammatory proteins. In vitro studies have shown that 17-BMP causes the upregulation (transactivation) of GR-dependent genes such as FK506-binding protein 51 (FKBP51) and glucocorticoid-induced leucine (B10760876) zipper (GILZ). ingentaconnect.comtargetmol.com Beclomethasone has also been shown to induce the expression of lipocortin-1, another key anti-inflammatory protein. nih.gov

Transrepression: This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. researchgate.net The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby switching off the expression of inflammatory genes. medchemexpress.com Beclomethasone treatment has been demonstrated to significantly reduce the expression of pro-inflammatory genes including interleukin-1 beta (il-1b), tumor necrosis factor-alpha (tnf-a), and interleukin-8 (il-8) in cell models of inflammation. nih.gov

These dual actions of transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes form the molecular basis of the anti-inflammatory activity of beclomethasone's active metabolites.

In vitro studies using various cell lines, including lung macrophages and epithelial cells, have confirmed that beclomethasone derivatives effectively suppress the production and release of a wide array of inflammatory mediators.

The active metabolite, 17-BMP, is a potent inhibitor of pro-inflammatory cytokine production. It has been shown to effectively suppress lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the chemokine CXCL8 from lung macrophages. ingentaconnect.comtargetmol.comnih.gov The EC50 values for the inhibition of IL-6, TNFα, and CXCL8 by 17-BMP were determined to be 0.05 nM, 0.01 nM, and 0.1 nM, respectively, demonstrating high potency. targetmol.com Other studies have confirmed the ability of beclomethasone derivatives to inhibit the production of interleukin-5 and interleukin-8.

In studies using human endothelial and bronchial epithelial cells, beclomethasone dipropionate was found to reduce the expression of the adhesion molecules E-selectin and ICAM-1, which are crucial for inflammatory cell recruitment. Interestingly, in that specific model, the anti-inflammatory effects were observed without influencing the TNF-α-induced DNA-binding activity of NF-κB, suggesting that beclomethasone may act on different nodes of the inflammatory signaling cascade depending on the cell type and stimulus.

In Silico Analysis of Beclomethasone Dipropionate 11-propionate and Its Receptor Interactions Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the in silico molecular docking and dynamics simulation studies for the specific chemical compound this compound. While extensive computational research has been conducted on the parent compound, beclomethasone dipropionate (BDP), and its active metabolite, beclomethasone 17-monopropionate (17-BMP), similar detailed analyses for the 11-propionate derivative are not present in the surveyed research.

Existing in silico studies have primarily focused on understanding the binding affinity and interaction of BDP and its other derivatives with the glucocorticoid receptor (GR), which is crucial for their anti-inflammatory effects. These computational models have provided valuable insights into the structure-activity relationships of this class of corticosteroids.

For instance, molecular docking studies on BDP and its synthesized derivatives have demonstrated favorable binding interactions within the ligand-binding domain of the glucocorticoid receptor. researchgate.netasianpubs.org Research has also delved into the biotransformation of related compounds like betamethasone (B1666872) dipropionate and the subsequent molecular docking of its metabolites, showing a range of binding affinities from -10.11 to -12.53 kcal/mol. nih.gov

However, the specific structural modifications at the C-11 position, such as the addition of a propionate group to form this compound, have not been the subject of the detailed computational analyses found for other analogues. While one study mentions the synthesis of BDP derivatives with modifications at the C9, C11, and C21 positions, the precise identity and subsequent in-depth docking and simulation data for an 11-propionate derivative are not provided in the available abstracts. researchgate.netasianpubs.org

The synthesis of a related compound, beclomethasone 11,17,21-tripropionate, has been described in patent literature, suggesting the chemical feasibility of modifications at the 11-position. google.com This tripropionate derivative is used as a precursor in the synthesis of beclomethasone dipropionate. google.com

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical tool for separating beclomethasone dipropionate from its impurities and degradation products. Various liquid and gas chromatographic methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of beclomethasone dipropionate. sci-hub.se Method development often involves optimizing the mobile phase, stationary phase, flow rate, and detection wavelength to achieve adequate separation and resolution. semanticscholar.org

Several reversed-phase HPLC (RP-HPLC) methods have been established. For instance, a simple, rapid, and accurate RP-HPLC method was developed for the simultaneous estimation of Beclomethasone Dipropionate and Fusidic Acid using a BDS Hypersil C18 column and a mobile phase of Acetonitrile (B52724): Methanol (B129727): Orthophosphoric acid (60:20:20v/v). rjptonline.org The flow rate was maintained at 1.0 ml/min with detection at 230nm, yielding a retention time of 7.2 minutes for beclomethasone dipropionate. rjptonline.org Another method for the simultaneous estimation of Beclomethasone dipropionate and Clotrimazole utilized a Hi Q Sil C18 column with a mobile phase of 1 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (10:90 v/v) at a flow rate of 1 ml/min and detection at 223 nm. semanticscholar.org The retention time for beclomethasone dipropionate in this method was found to be 4.227 ± 0.013 min. semanticscholar.org

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. semanticscholar.orgrjptonline.org For example, one validated method demonstrated linearity for beclomethasone dipropionate in the concentration range of 1-6 µg/ml with a correlation coefficient (R²) of 0.9961. rjptonline.org The precision of the method was confirmed with percent relative standard deviation (%RSD) values for both intraday and interday variations being less than 2.0%. rjptonline.org Another study showed good linearity over a range of 10-60 μg/ml with an r² of 0.996. semanticscholar.org Robustness is tested by making deliberate small changes to method parameters like mobile phase composition, detection wavelength, and flow rate to ensure the method remains reliable. semanticscholar.org

Table 1: Examples of Validated HPLC Method Parameters for Beclomethasone Dipropionate Analysis

| Parameter | Method 1 (with Fusidic Acid) rjptonline.org | Method 2 (with Clotrimazole) semanticscholar.org | Method 3 (with Ketoconazole) ijpda.org | Method 4 (Stability Indicating) alliedacademies.org |

| Stationary Phase | BDS Hypersil C18 (250mm x 4.6mm, 5µm) | Hi Q Sil C18 (250 x 4.6 mm, 5 μm) | C18 column (250 mm × 4.6 mm i.d, 5 µm) | Eclipse XDB Phenyl (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) | 1 mM Ammonium acetate buffer: Acetonitrile (10:90 v/v) | Acetonitrile: Acidic water (pH 6.0 with acetic acid) (57:43, v/v) | Methanol: Water (80:20, v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 0.8 ml/min | 1.0 mL min-1 |

| Detection Wavelength | 230 nm | 223 nm | 254 nm | 240 nm |

| Retention Time (BDP) | 7.2 min | 4.227 ± 0.013 min | 7.69 min | Not specified |

| Linearity Range | 1-6 µg/ml | 10-60 µg/ml | Not specified | 30.36 – 91.07 µg mL-1 |

| Correlation Coefficient (R²) | 0.9961 | 0.996 | >0.99 | 0.99989 |

| Precision (%RSD) | < 2.0% (Intraday & Interday) | Not specified | 0.60 – 1.72% (Intraday & Interday) | 1.43 - 1.60% |

| Accuracy (% Recovery) | Not specified | Not specified | 98-102% | Within acceptable limits |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of beclomethasone dipropionate, primarily through increased speed and resolution. A validated UPLC method for estimating beclomethasone dipropionate in respules utilized a mobile phase of methanol, 0.1% orthophosphoric acid, and acetonitrile (45:35:20 %v/v/v) with a flow rate of 0.1 mL/min and PDA detection at 239 nm. iajpr.com This method demonstrated a linear relationship with a regression equation of y = 51046.38x + 4603.667. iajpr.com The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.31607 µg/ml and 0.95781 µg/ml, respectively. iajpr.com

Another UPLC method was developed for quantifying process impurities and degradation products, achieving separation of 10 known related substances in approximately 20 minutes. ijprs.com This method employed a Waters Acquity BEH C18 UPLC column with a gradient elution of acetonitrile and distilled water. ijprs.com The method was validated and found to be sensitive, selective, precise, and accurate. ijprs.com The system precision was demonstrated with a %RSD of 0.97% for replicate injections. ijprs.com

Table 2: UPLC Method Validation Parameters for Beclomethasone Dipropionate

| Parameter | UPLC Method for Respules iajpr.com | UPLC Method for Impurity Profiling ijprs.com |

| Stationary Phase | Not specified | Waters Acquity BEH C18 |

| Mobile Phase | Methanol: 0.1% Orthophosphoric acid: Acetonitrile (45:35:20 %v/v/v) | Acetonitrile and distilled water (gradient) |

| Flow Rate | 0.1 mL/min | Not specified |

| Detection Wavelength | 239 nm | Not specified |

| Run Time | Not specified | ~20 minutes |

| Linearity (Regression Equation) | y = 51046.38x + 4603.667 | Not specified |

| LOD | 0.31607 µg/ml | Not specified |

| LOQ | 0.95781 µg/ml | Not specified |

| System Precision (%RSD) | Not specified | 0.97% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While not as commonly used as HPLC for the primary analysis of beclomethasone dipropionate due to the compound's low volatility, GC-MS can be employed to identify volatile degradants or impurities. The technique separates compounds based on their boiling points and retention times in the gas chromatograph, and the mass spectrometer provides mass information for identification. In the broader context of pharmaceutical analysis, GC-MS is used to profile volatile organic compounds (VOCs) which can include ketones, alcohols, and alkenes that may arise from degradation pathways or as residual solvents.

Spectroscopic Characterization for Structural Elucidation and Purity

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of beclomethasone dipropionate. These methods provide detailed information about the molecular arrangement and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of beclomethasone dipropionate, respectively. In studies of beclomethasone dipropionate degradation products, ¹H-NMR data has been crucial for identifying the structures of metabolites. For example, ¹H-NMR methyl chemical shifts were used to determine the 9β,11β configuration of an epoxide formed from the degradation of beclomethasone in human plasma. nih.govresearchgate.net This level of structural detail is essential for understanding degradation pathways. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of beclomethasone dipropionate and to study its fragmentation patterns, which aids in structural confirmation. nih.gov Techniques such as electrospray ionization (ESI) are commonly coupled with liquid chromatography (LC-MS/MS) for sensitive quantification and identification. researchgate.netnih.govnih.gov The protonated molecule [M+H]⁺ is often observed. researchgate.netnih.gov

Collision-induced dissociation (CID) studies on the [M+H]⁺ ions of beclomethasone dipropionate and its metabolites help in proposing their fragmentation paths. researchgate.netnih.gov For instance, in an LC-MS/MS analysis, the transition of m/z 521→319 was monitored for beclomethasone dipropionate. nih.gov The fragmentation of the molecular ion provides characteristic product ions that can be used for selective and sensitive detection. gbiosciences.comlibretexts.org The formation of solvent adduct ions, such as [M+H+CH₃CN]⁺, has also been observed under certain ESI conditions. researchgate.netnih.gov

Table 3: Mass Spectrometric Data for Beclomethasone Dipropionate and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Beclomethasone dipropionate (BDP) | 521 | 319 | nih.gov |

| Beclomethasone 17-monopropionate (B-17-MP) | 465 | 279 | nih.gov |

| Beclomethasone (BOH) | 409 | 279 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely accessible technique for the quantification of Beclomethasone dipropionate in various formulations. This method relies on the principle that the molecule absorbs light in the UV range due to its specific chemical structure. In methanol, Beclomethasone dipropionate typically exhibits a maximum absorbance (λmax) at approximately 238 nm to 240 nm. cabidigitallibrary.orgresearchgate.net However, different studies have reported λmax values at 236.60 nm, 252 nm, and 254 nm, depending on the solvent and specific analytical conditions. jpsbr.orgneuroquantology.com

The method is validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity over various concentration ranges. jpsbr.org For instance, linearity has been established in ranges such as 5-25 µg/mL and 10-60 µg/mL. jpsbr.orgijpca.org The application of multivariate calibration techniques, such as partial least squares, can enhance the method's ability to perform simultaneous estimations in multi-drug formulations, even with overlapping spectral data. ijpca.org

Beyond simple quantification, UV-Vis spectrophotometry is also a valuable tool in degradation studies. When Beclomethasone dipropionate degrades under stress conditions, the resulting products may exhibit different absorption spectra. This change in the spectrum can be monitored to track the extent and kinetics of degradation.

Interactive Table: UV-Vis Spectrophotometric Methods for Beclomethasone Dipropionate Quantification

| Wavelength (λmax) | Solvent | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 236.60 nm & 254 nm | Methanol | 5-25 | >0.999 | jpsbr.org |

| 237 nm & 241 nm | Not Specified | 6-34 | Not Specified | researchgate.net |

| 238.60 nm | Not Specified | 1-5 | Not Specified | cabidigitallibrary.org |

| ~220-260 nm | Not Specified | 10-60 | >0.993 | ijpca.org |

Raman Spectroscopy for Solid-State Analysis and Intermolecular Interactions

Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique used to analyze the solid-state properties of active pharmaceutical ingredients (APIs). mdpi.com It provides detailed information about a molecule's chemical structure and physical form, such as polymorphism and crystallinity. nih.gov For Beclomethasone dipropionate, which is known to exist in different solid-state forms, including anhydrous polymorphs and solvates, this technique is particularly valuable. purdue.edu

In solid-state analysis, Raman spectroscopy can distinguish between different crystalline forms (polymorphs) and amorphous material. nih.gov Each form will produce a unique Raman spectrum, characterized by specific peak positions and intensities, which acts as a molecular fingerprint. This allows for the identification and quantification of different solid-state forms within a bulk sample or even directly in a final dosage form. nih.gov While specific Raman spectra for Beclomethasone dipropionate polymorphs are not detailed in the provided results, the methodology is standard for such characterization. nih.gov

Furthermore, Raman spectroscopy is highly sensitive to changes in the molecular environment, making it an excellent tool for studying intermolecular interactions, such as hydrogen bonding. doi.org Shifts in the vibrational frequencies of specific functional groups (e.g., carbonyl groups) in the Raman spectrum can indicate the formation and strength of these interactions. doi.org This is critical for understanding the stability of Beclomethasone dipropionate in complex formulations and its interactions with excipients.

Development of Bioanalytical Methods for Pre-clinical Pharmacokinetic Studies in Animal Models (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying Beclomethasone dipropionate and its metabolites in biological matrices during pre-clinical pharmacokinetic studies. nih.govnih.gov The technique offers exceptional sensitivity and selectivity, which is necessary due to the very low plasma concentrations observed after administration, particularly via inhalation. nih.gov

Sensitive and rapid LC-MS/MS methods have been developed and validated for various animal models, including rats and horses. nih.govnih.gov These methods can simultaneously quantify Beclomethasone dipropionate and its primary active metabolite, Beclomethasone 17-monopropionate. nih.govresearchgate.net The lower limit of quantification (LLOQ) for these assays is typically in the low picogram to nanogram per milliliter range (e.g., 13 pg/mL in equine plasma and 0.05 ng/mL in rat plasma). nih.govnih.gov

Sample preparation is a critical step for accurate bioanalysis. Common techniques include liquid-liquid extraction (LLE) for tissue samples (lung, liver, kidney) and solid-phase extraction (SPE) for plasma samples. nih.govresearchgate.net These methods effectively remove interfering substances from the biological matrix, ensuring reliable quantification. The validated methods are then applied to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of Beclomethasone dipropionate in animal models. nih.govnih.gov

Interactive Table: LC-MS/MS Methods for Beclomethasone Dipropionate in Animal Models

| Animal Model | Matrix | Analytes | Extraction Method | LLOQ | Linear Range | Reference |

| Rat | Plasma, Tissues (Lung, Liver, Kidney) | BDP, B17-BMP | SPE (Plasma), LLE (Tissues) | 0.05 ng/mL | 0.05-5 ng/mL | nih.govresearchgate.net |

| Horse | Plasma, Urine | BDP, BOH, B17-BMP, B21-BMP | Methyl tert-butyl ether extraction | 13 pg/mL (BDP) | Not Specified | nih.govmadbarn.com |

Stability-Indicating Analytical Methods for Forced Degradation Studies

Stability-indicating analytical methods are essential to ensure that any changes in the drug product over time, due to degradation, can be accurately detected. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the degradation pathways of Beclomethasone dipropionate. pharmacyjournal.in These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light. neuroquantology.compharmacyjournal.insemanticscholar.org

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most common technique for developing stability-indicating methods for Beclomethasone dipropionate. pharmacyjournal.insemanticscholar.org These methods must be able to separate the intact drug from all its degradation products, demonstrating specificity.

Forced degradation studies on Beclomethasone dipropionate have shown that it is susceptible to degradation under various conditions. Significant degradation is often observed under alkaline and acidic hydrolysis. alliedacademies.org For example, one study reported that the compound was most susceptible to alkaline conditions, followed by acidic and thermal stress. alliedacademies.org Another study noted over 90% recovery in all conditions except for base degradation, where it was 88.97%. pharmacyjournal.in The data from these studies are crucial for determining the intrinsic stability of the molecule and for developing stable formulations. neuroquantology.com

Interactive Table: Forced Degradation Studies of Beclomethasone Dipropionate

| Stress Condition | Analytical Method | Key Findings | Reference |

| Acid, Alkali, Oxidation, Thermal, Photolytic | RP-HPLC | Adequate separation of BDP from degradation products. | |

| Acidic, Basic, Hydrolysis, Oxidation, Dry Heat, Photolysis | RP-HPLC | Method suitable to study stability under various conditions. | semanticscholar.org |

| Acidic, Alkaline, Oxidizing, Thermal, Photolytic | RP-HPLC | >90% recovery in all conditions except base degradation (88.97%). | pharmacyjournal.in |

| Acidic, Alkaline, Oxidation, Light, Moisture, Thermal | RP-HPLC | Degradation order: alkaline > acidic and heat > light exposure. | alliedacademies.org |

| Acid Hydrolysis, Alkali Hydrolysis, Photolysis, Thermal | HPTLC | Method shown to be stability-indicating. | neuroquantology.com |

Solid-State Characteristics and Crystallization Engineering for Material Property Control

The physical properties of an active pharmaceutical ingredient (API) are critically dependent on its solid-state characteristics. For compounds like beclomethasone dipropionate, which are often administered via inhalation, controlling properties such as particle size, morphology, and crystalline form is essential for formulation stability and efficacy. Crystallization engineering provides the tools to manipulate these properties by carefully controlling the conditions under which the solid phase is formed.

Polymorphism and Amorphism Studies

Polymorphism describes the ability of a compound to exist in more than one crystalline form, while amorphism refers to a lack of long-range molecular order. These different solid-state forms can have distinct physicochemical properties. Research has identified multiple solid forms of beclomethasone dipropionate.

When solvated forms of BDP are exposed to various temperatures and relative humidities, a total of four crystalline phases and one amorphous phase have been found. purdue.edu The crystalline phases consist of two distinct anhydrous polymorphs and two solvates (a propellant 11 solvate and a monohydrate). purdue.edu

The transformation pathways between these forms are crucial for stability. For instance, the BDP monohydrate, upon dehydration, initially transforms into a metastable anhydrous form, designated as polymorph II. purdue.edu This polymorph subsequently converts into the more stable polymorph I. purdue.edu

The amorphous form of BDP is often encountered as a metastable intermediate during solid-state transformations. The propellant 11 solvate, for example, transforms to an anhydrous form via an amorphous intermediate. purdue.edu Studies have shown that up to 80% of a sample can become amorphous during this process. purdue.edu The generation of amorphous BDP is also a strategy used in advanced drug delivery systems; processes like supercritical assisted atomization can produce amorphous drug-cyclodextrin complexes, which can enhance dissolution rates. nih.gov

Solvate and Hydrate Characterization

Beclomethasone dipropionate readily forms solvates and hydrates, which are crystalline structures that incorporate molecules of the crystallization solvent or water into the crystal lattice. These forms are often the subject of research due to their prevalence in aerosol formulations and associated stability challenges. purdue.edu

Hydrates: The BDP monohydrate is a well-characterized form. purdue.edu Its stability and transformation kinetics have been studied extensively. The dehydration of the monohydrate is a key process that leads to the formation of anhydrous polymorphs and is accompanied by a significant reduction in particle size. purdue.edu

Solvates: BDP is known to form solvates with a range of organic solvents. Specific research has confirmed the inclusion of ethanol (B145695), 1-propanol, 2-propanol, and acetone (B3395972) within the BDP crystalline lattice. setu.ie The crystal structure of a BDP ethanol solvate has been determined to have the apparent formula C28H37ClO7·2C2H6O. researchgate.net In this structure, the steroid molecules are held in place by intermolecular hydrogen bonding and chlorine-chlorine interactions, creating channels where disordered ethanol molecules reside. researchgate.net

The transformation kinetics of these solvates are critical to the stability of pharmaceutical formulations. The propellant 11 solvate, for example, undergoes a first-order consecutive reaction to transform into the anhydrous form, proceeding through a metastable amorphous state. purdue.edu The table below summarizes the kinetic data for these transformations.

| Initial Form | Transformation Pathway | Rate Constant (k) Range (hr⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Propellant 11 Solvate | Solvate → Amorphous (k₁) | 5.6 × 10⁻³ to 15.9 × 10⁻² | 93.1 |

| Amorphous → Anhydrous (k₂) | 1.1 × 10⁻³ to 4.5 × 10⁻² | 91.6 | |

| Monohydrate | Monohydrate → Polymorph II (k₁) | 1.3 × 10⁻³ to 50 × 10⁻² | 221.7 |

| Polymorph II → Polymorph I (k₂) | 1.2 × 10⁻³ to 5.0 × 10⁻² | 118.3 |

Impact of Crystallization Parameters on Particle Morphology and Surface Properties

The parameters of the crystallization process have a profound impact on the final material properties of beclomethasone dipropionate, including its crystal form, particle size, shape (morphology), and surface characteristics.

The choice of solvent is a primary factor. Crystallization from methanol, 1-butanol, and 1-pentanol (B3423595) tends to produce predominantly anhydrous BDP. setu.ie In contrast, using ethanol, 1-propanol, 2-propanol, or acetone results in the formation of BDP solvates. setu.ie The specific solvent used also influences the size, shape, and surface properties of the resulting crystals in a reproducible manner. setu.ie Furthermore, these properties can be carried over to the anhydrous product when it is prepared through controlled desolvation of a solvate. setu.ie This allows for the production of anhydrous BDP with specifically tailored surface properties. setu.ie

Advanced crystallization techniques offer even greater control over particle characteristics. The Rapid Expansion of Supercritical Solution (RESS) process, using supercritical CO2 as a solvent, has been employed to dramatically reduce the particle size of BDP. nih.gov This method can decrease the mean particle size from an initial 9 μm to as small as 65 nm. nih.govresearchgate.net The morphology of the particles can also be altered, with the irregular shape of the original particles becoming more spherical after the RESS process. nih.govresearchgate.net The operational parameters of the RESS process are key to controlling the final particle size, as detailed in the table below.

| Parameter | Range Investigated | Impact on Mean Particle Size |

|---|---|---|

| Extraction Pressure | 200-260 bar | Higher pressure leads to smaller particles. This is the most significant parameter. |

| Pre-expansion Temperature | 70-110 °C | Higher temperature leads to larger particles. |

| Co-solvent (Menthol) Weight Fraction | - | Increasing the amount of co-solvent leads to larger particles. |

Another significant finding is the change in particle size during solid-state transformations. For example, upon the desolvation and subsequent transformation of the BDP monohydrate to polymorph I, the average particle size was observed to decrease from approximately 31μm to 8μm. purdue.edu This demonstrates that post-crystallization processing can also be a critical step in achieving the desired particle characteristics for formulation.

Significance in Academic Research

The primary significance of beclomethasone (B1667900) dipropionate 11-propionate in an academic context currently lies in its role as a reference standard for the purity analysis of beclomethasone dipropionate. Its characterization is essential for developing and validating analytical methods to ensure the quality and consistency of the active pharmaceutical ingredient.

Future Research Directions

Total Synthesis Approaches for Beclomethasone Scaffolds

The total synthesis of complex steroid scaffolds like beclomethasone is a significant challenge in organic chemistry, requiring precise control over stereochemistry and regioselectivity across a multi-ring system. researchgate.net Modern synthetic strategies often begin from commercially available steroid precursors, such as 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) or 16β-methyl epoxide (DB-11), rather than assembling the entire steroidal core from acyclic precursors. nih.govnih.gov These approaches are technically semisyntheses but are considered state-of-the-art for creating complex, functionalized steroids.

Regioselective and Stereoselective Functionalization Strategies

Achieving the correct arrangement of functional groups and stereocenters on the steroid nucleus is paramount. The synthesis of 16β-methylcorticoids, including the beclomethasone scaffold, presents formidable challenges regarding reactivity and selectivity. nih.gov

Key stereochemical features of the beclomethasone scaffold include the 16β-methyl group and the 17α-hydroxyl group. Advanced strategies employ substrate-controlled diastereoselective and enantioselective reactions to install these features with high precision. For instance, a manganese-catalyzed oxidation-reduction hydration of a Δ¹⁶-triene-3,20-dione intermediate can effectively establish the chiral C16β-methyl and C17α-hydroxyl groups. nih.gov

Furthermore, the introduction of the C1-C2 double bond in the A-ring of the steroid is a critical functionalization step. Modern chemoenzymatic methods utilize engineered enzymes, such as 3-ketosteroid-Δ¹-dehydrogenase, to achieve this regioselective Δ¹-dehydrogenation with high efficiency. researchgate.netnih.gov Such biocatalytic approaches offer significant advantages in selectivity over traditional chemical methods. nih.gov The broader field of steroid synthesis has also seen the development of catalytic methods for remote functionalization, allowing for the activation of specific C-H bonds at positions that are typically difficult to access, further expanding the toolkit for creating complex steroid analogues. nih.gov

Multi-step Reaction Sequences and Intermediate Characterization

The synthesis of beclomethasone derivatives involves lengthy and complex multi-step reaction sequences. google.comrsc.org A typical industrial route may start from 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB-11). google.comscispace.com This process involves a series of transformations including chlorination at the C-9 position, followed by reactions to introduce the necessary side chains and functional groups. google.com

Each step in these sequences generates a new intermediate that must be purified and characterized to ensure the success of the subsequent reaction. The characterization of these intermediates is crucial for process control and quality assurance. A comprehensive data package for a steroid intermediate like beclomethasone 11,17,21-tripropionate typically includes data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. synthinkchemicals.com For example, the synthesis of mometasone (B142194) furoate, a related corticosteroid, involves the isolation and characterization of multiple intermediates, highlighting the importance of this practice in steroid manufacturing. mdpi.com The development of continuous one-flow multi-step synthesis is an emerging area aimed at streamlining these complex sequences, reducing manual handling and improving efficiency. rsc.org

Semisynthesis and Directed Propionylation for this compound

Beclomethasone 11,17,21-tripropionate is typically synthesized via the direct esterification of beclomethasone. This process involves the non-selective propionylation of all three hydroxyl groups at the C11, C17, and C21 positions.

Esterification Reactions at Specific Hydroxyl Positions (e.g., C11, C17, C21)

The conversion of beclomethasone to its tripropionate derivative is achieved by reacting it with a propionylating agent such as propionic anhydride (B1165640) or propionyl chloride. google.com A described method involves dissolving beclomethasone in a solvent like dichloromethane, adding pyridine (B92270), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com The reaction mixture is cooled, and propionyl chloride is added slowly to effect the esterification of the hydroxyl groups at positions C11, C17, and C21, yielding beclomethasone 11,17,21-tripropionate. google.com

Interestingly, this triester is often an intermediate in the synthesis of beclomethasone 17,21-dipropionate. The C11-propionate ester is less stable than the C17 and C21 esters and can be selectively hydrolyzed. By reacting the tripropionate compound with aqueous gluconic acid, the propionate (B1217596) group at the C11 position is selectively cleaved, yielding the desired beclomethasone dipropionate product. google.com This two-step sequence—full esterification followed by selective hydrolysis—is a key strategy to overcome challenges in directly achieving regioselective dipropionylation. google.com

Catalytic Approaches in Steroid Functionalization

Catalysis plays a vital role in the efficient and selective synthesis of steroid derivatives. In the context of propionylation, DMAP is used as a nucleophilic catalyst to accelerate the esterification reaction with propionyl chloride or anhydride. google.comgoogle.com

Broader catalytic approaches in steroid chemistry are diverse and continually advancing. nih.gov For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been identified as a versatile and environmentally friendly catalyst for the esterification of steroid alcohols with fatty acids, offering high yields. organic-chemistry.org Catalytic oxidative processes are also crucial for introducing oxygenated functions at specific positions on the steroid nucleus, often employing transition metal catalysts. strath.ac.ukresearchgate.net These advanced catalytic methods are essential for improving the efficiency, selectivity, and sustainability of steroid synthesis. umich.edu

Green Chemistry Principles and Sustainable Synthetic Routes for Beclomethasone Derivatives

Traditional synthetic routes for corticosteroids like beclomethasone dipropionate often involve multiple steps, the use of hazardous reagents, and the generation of significant amounts of waste, prompting the search for more sustainable alternatives. google.comsemanticscholar.org An efficient and environmentally friendly preparation method is a key goal for modern pharmaceutical manufacturing. google.com

One innovative approach focuses on the formulation of the final drug product. A green route for preparing beclomethasone dipropionate nanoparticles has been developed using solvent anti-solvent precipitation. harvard.eduresearchgate.net This method employs subcritical water as a green solvent and cold water as an anti-solvent, thereby avoiding the use of toxic organic solvents. harvard.eduresearchgate.net This process not only aligns with green chemistry principles but also produces nanoparticles with improved dissolution rates. harvard.edu

The broader application of green chemistry principles in pharmaceutical synthesis involves choosing greener solvents, developing one-pot or continuous processes to reduce waste and energy consumption, and utilizing catalytic reagents over stoichiometric ones. unibo.itrsc.org The development of chemoenzymatic and biocatalytic steps, as seen in the functionalization of the beclomethasone scaffold, also represents a significant move towards more sustainable manufacturing processes. nih.gov

Purity Assessment and Isolation Techniques in Synthetic Chemistry Research

Assessing the purity of Beclomethasone 11,17,21-tripropionate, particularly during its synthesis and subsequent conversion, is critical. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. google.comsci-hub.se HPLC methods allow for the precise quantification of the tri-ester and the detection of any related impurities, such as the starting material (beclomethasone) or the hydrolysis products (diesters and monoesters). sci-hub.se

The specificity of HPLC is crucial for separating the tripropionate from closely related beclomethasone esters. sci-hub.se Purity analysis is often conducted using a reverse-phase column (e.g., RP-18) with a mobile phase typically consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water. sci-hub.sealliedacademies.org Detection is commonly performed using an ultraviolet (UV) detector set at a specific wavelength, such as 240 nm or 254 nm. sci-hub.sealliedacademies.org The progress of the selective hydrolysis reaction is monitored by taking aliquots from the reaction mixture at intervals and analyzing them via HPLC to determine the diminishing content of the tri-ester and the increasing concentration of the desired di-ester. google.com

Isolation of the synthesized Beclomethasone 11,17,21-tripropionate from the reaction mixture involves a series of work-up procedures. Following the completion of the synthesis reaction, the organic solvent is typically removed by evaporation. google.com The resulting residue is then cooled, often to 0 °C, and diluted with cold water. This process causes the solid product to precipitate out of the solution, allowing for its collection. google.com Further purification steps, if necessary, could involve recrystallization from an appropriate solvent to achieve the desired level of purity for its use as an intermediate.

Table 2: Common HPLC Parameters for Beclomethasone Ester Analysis

| Parameter | Typical Specification | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sci-hub.sealliedacademies.org |

| Stationary Phase | RP-18 / Lichrosorb RP-18 | sci-hub.sealliedacademies.org |

| Mobile Phase | Methanol-water or Acetonitrile-water mixture | sci-hub.sealliedacademies.org |

| Detection | UV detector at ~240-254 nm | sci-hub.sealliedacademies.org |

| Flow Rate | Isocratic, typically 1.0 mL/min | alliedacademies.org |

| Temperature | Column thermostated at ~30 °C | alliedacademies.org |

Enzymatic Hydrolysis of Beclomethasone Dipropionate and its Derivatives by Esterases

The primary and most significant metabolic pathway for beclomethasone dipropionate is its rapid and extensive hydrolysis, which is catalyzed by esterase enzymes found in various tissues, most notably the lungs. fda.govnih.gov This enzymatic cleavage is the activation step, converting the BDP prodrug into its pharmacologically active form. nih.govnih.gov Studies using human lung homogenates demonstrate an effective activation of BDP through this process. nih.govnih.gov While carboxylesterase 1 (CES1) was initially hypothesized to be the major enzyme involved, investigations have shown it to be only a minor contributor, with research suggesting that arylacetamide deacetylase may be the primary enzyme responsible for BDP hydrolysis in the lungs. nih.gov

The enzymatic hydrolysis of the two propionate ester groups on the BDP molecule leads to the formation of several key metabolites. nih.gov The main product of this metabolic process is the highly active metabolite, beclomethasone-17-monopropionate (17-BMP or B-17-MP). fda.govnih.gov This conversion happens rapidly upon administration, with up to 95% of BDP undergoing this presystemic conversion in the lung. drugbank.com

Other, less prominent metabolites are also formed through this pathway. These include the minor and inactive beclomethasone-21-monopropionate (21-BMP or B-21-MP) and the pharmacologically less active beclomethasone (BOH). fda.govnih.govplatinumpharma.com.pk Further metabolism of the active 17-BMP can also lead to the formation of beclomethasone. nih.govnih.gov In human lung tissue slices, 17-BMP is the major metabolite detected at earlier time points (2 and 6 hours), while beclomethasone becomes the predominant metabolite after 24 hours. nih.gov

| Metabolite Name | Abbreviation | Metabolic Pathway | Pharmacological Activity |

|---|---|---|---|

| Beclomethasone-17-monopropionate | 17-BMP / B-17-MP / M1 | Esterase Hydrolysis | Major active metabolite fda.govnih.gov |

| Beclomethasone-21-monopropionate | 21-BMP / B-21-MP / M2 | Esterase Hydrolysis | Minor, inactive metabolite fda.govnih.gov |

| Beclomethasone | BOH / M3 | Esterase Hydrolysis (from BDP or 17-BMP) | Less active / Inactive nih.govnih.gov |

In vitro and ex vivo studies using human biological matrices have characterized the kinetics of BDP's esterase-mediated hydrolysis. In human lung homogenates (1000g supernatant), the active metabolite 17-BMP is formed rapidly following the incubation of BDP. nih.gov The kinetics of this process are nonlinear, which is attributed to factors such as enzyme saturation and product inhibition. nih.gov

Studies using precision-cut human lung tissue slices have provided quantitative insights into the metabolic timeline. After 24 hours of incubation, the majority of BDP is converted to its metabolites, with beclomethasone (BOH) accounting for 64.9% and beclomethasone-17-monopropionate (17-BMP) for 26.6% of the total BDP-related material. nih.gov This indicates a rapid initial conversion to the active 17-BMP, followed by a slower, more extensive conversion to the inactive BOH. nih.gov There is also a notable interindividual variability in metabolic rates, with studies showing an approximately 3.5-fold difference in the initial half-life of BDP in lung homogenates from different subjects, primarily due to variations in esterase activity. nih.gov

| Time Point | Beclomethasone-17-monopropionate (17-BMP) (% of total) | Beclomethasone (BOH) (% of total) |

|---|---|---|

| 2 hours | Major metabolite | Present |

| 6 hours | Major metabolite | Present |

| 24 hours | 26.6% | 64.9% |

Role of Cytochrome P450 Enzymes in Beclomethasone Derivative Metabolism (In Vitro/Animal Models)

Following the initial hydrolysis by esterases, beclomethasone dipropionate and its metabolites can undergo further metabolism mediated by the cytochrome P450 (CYP) system. researchgate.netnih.gov These phase I metabolic reactions primarily serve to produce more polar, inactive clearance metabolites. nih.gov In vitro studies using human liver microsomes and recombinant enzymes have been instrumental in elucidating the specific roles of CYP isoforms in this process. nih.govnih.gov

Research has identified the CYP3A subfamily as the primary group of enzymes involved in the oxidative metabolism of BDP. nih.govresearchgate.net Specifically, CYP3A4 and CYP3A5 have been shown to metabolize BDP at similar rates, while CYP3A7, a fetal isoform, does not appear to be involved in its metabolism. nih.govnih.govclinpgx.org

The reaction mechanisms catalyzed by these isoforms include:

Hydroxylation: The addition of a hydroxyl group to the BDP molecule, leading to the formation of metabolites designated as [M4] and [M6]. nih.govnih.gov

Dehydrogenation: The removal of hydrogen atoms, resulting in the metabolite designated as [M5]. nih.govnih.gov

A novel metabolite, [M6], has also been characterized, which is formed through the combined action of both esterases and CYP3A4-mediated hydroxylation. nih.govclinpgx.org These CYP-dependent metabolites are considered inactive. semanticscholar.org

Metabolite Profiling and Identification in Pre-clinical Studies (e.g., Animal Tissue Slices, Microsomes)

Metabolite profiling in various pre-clinical in vitro systems has provided a comprehensive picture of BDP biotransformation. These studies utilize biological matrices such as human lung S9 fractions, precision-cut lung tissue slices, and liver and lung cell microsomes to identify the full spectrum of metabolites. nih.govnih.govnih.gov

In these systems, the primary esterase-dependent metabolites—17-BMP, 21-BMP, and BOH—are consistently identified. nih.govnih.gov Studies using human lung tissue slices also identified the formation of fatty acid esters from 17-BMP and/or BOH, representing another, albeit minor, metabolic pathway. nih.govnih.govresearchgate.net

More advanced studies using human liver and lung cells have further detailed the CYP3A-mediated pathways. Liver cells were shown to produce both hydroxylated ([M4], [M6]) and dehydrogenated ([M5]) metabolites. nih.govnih.gov In contrast, lung cells produced only the dehydrogenated metabolite [M5], highlighting organ-specific differences in metabolic capability. nih.govnih.gov

| Metabolite | Enzymatic Pathway | Pre-clinical System of Identification | Reference |

|---|---|---|---|

| Beclomethasone-17-monopropionate (17-BMP) | Esterase | Human Lung S9, Lung Slices, Liver/Lung Cells | nih.govnih.govnih.gov |

| Beclomethasone-21-monopropionate (21-BMP) | Esterase | Liver/Lung Cells, Plasma | fda.govnih.gov |

| Beclomethasone (BOH) | Esterase | Human Lung S9, Lung Slices, Liver/Lung Cells | nih.govnih.govnih.gov |

| Hydroxylated Metabolites (M4, M6) | CYP3A4 / CYP3A5 | Human Liver Microsomes, Liver Cells | nih.gov |

| Dehydrogenated Metabolite (M5) | CYP3A4 / CYP3A5 | Human Liver Microsomes, Liver/Lung Cells | nih.gov |

| Fatty Acid Esters | Unknown | Human Lung Slices | nih.govnih.govresearchgate.net |

Based on a thorough review of scientific literature, there is no available information regarding the metabolic pathways, biotransformation, or prodrug activation mechanisms for the specific chemical compound "this compound."

Extensive searches for non-clinical studies on this particular molecule have yielded no results. The available body of research focuses exclusively on Beclomethasone Dipropionate (BDP), a structurally related but distinct corticosteroid. BDP is characterized by propionate esters at the 17 and 21 positions of the beclomethasone structure, with a hydroxyl group at the 11-position. In contrast, "this compound" implies a different chemical structure for which metabolic data is not documented in published studies.

Therefore, it is not possible to provide an article on the metabolic pathways and biotransformation of "this compound" as requested. Any discussion on this topic would be speculative and would not adhere to the principles of scientific accuracy.

It is crucial to distinguish between "this compound" and the well-researched "Beclomethasone dipropionate." The metabolic fate of Beclomethasone dipropionate is well-documented, involving hydrolysis by esterase enzymes to its active metabolite, beclomethasone 17-monopropionate (B-17-MP), and further metabolism to inactive products. However, this information cannot be attributed to "this compound" due to the structural differences between the two compounds.

Pre Clinical Pharmacokinetic and Disposition Studies Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent and Other Animal Models

The pharmacokinetic profile of beclomethasone (B1667900) dipropionate (BDP) has been characterized in several animal models, including rats and dogs. nih.gov BDP is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP). service.gov.uk

Absorption: Following inhalation, BDP is rapidly absorbed through the lungs. service.gov.uk In rats, studies have shown that after pulmonary delivery, a significant portion of the deposited BDP is absorbed as its active metabolite, B-17-MP. researchgate.net Specifically, it was found that 46.6% of the BDP deposited in the lungs was absorbed as B-17-MP. researchgate.net The oral bioavailability of BDP in animal models is known to be negligible to very low, reported as less than 1% in rats and less than 7% in dogs in unpublished data, which is attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism. researchgate.net

Distribution: Autoradiography studies in pregnant rats and mice have demonstrated that radiolabeled BDP and/or its metabolites can cross the placental barrier and distribute into fetal tissues, although at levels lower than those in maternal tissues. nih.gov A notable finding in the rat fetus was a high concentration of radioactivity in the adrenal cortex. nih.gov In the maternal rat, a significant accumulation of radioactivity was observed in the hypothalamus and septum. nih.gov A method for quantifying BDP and B-17-MP in various rat tissues confirmed distribution to the lung, liver, and kidney. researchgate.net

Metabolism: The metabolism of BDP is extensive and occurs in most tissues, including the lung, where it is mediated by esterase enzymes. service.gov.ukdrugbank.com The primary metabolic pathway is the hydrolysis of the ester group at the 21-position to form the active metabolite, B-17-MP. service.gov.uk Further metabolism leads to the formation of minor inactive metabolites, beclomethasone-21-monopropionate (B-21-MP) and beclomethasone (BOH). drugbank.com Studies in rats have shown that after intravenous (IV) administration, 95.4% of BDP is converted to B-17-MP. researchgate.net

Excretion: Regardless of the administration route, BDP and its metabolites are predominantly eliminated in the feces. atsjournals.org Less than 10% is typically excreted in the urine. atsjournals.org

Systemic Exposure and Bioavailability Assessment in Animal Models

Systemic exposure to BDP itself is generally low due to its rapid conversion to B-17-MP. service.gov.uk In a study involving Sprague-Dawley rats, the inhalation administration of a fixed combination of BDP with two different propellants (HFA134a or HFA152a) resulted in similar pharmacokinetic profiles for BDP. breatheazy.co.uk There were no statistically significant differences in the key exposure parameters, Cmax (maximum plasma concentration) and AUClast (area under the concentration-time curve), between the two treatment groups, indicating comparable systemic exposure. breatheazy.co.uk However, the study noted higher inter-animal variability for the metabolite B-17-MP, which was attributed to individual differences in its generation. breatheazy.co.uk

The absolute oral bioavailability of the parent compound, BDP, is exceptionally low in animal models. researchgate.net This is a result of both inefficient absorption from the gut and a high degree of first-pass metabolism in the liver.

| Compound | Propellant | Systemic Exposure Finding |

|---|---|---|

| Beclomethasone Dipropionate (BDP) | HFA134a vs. HFA152a | No statistically significant differences in Cmax and AUClast. |

| Beclomethasone-17-Monopropionate (B-17-MP) | HFA134a vs. HFA152a | Higher inter-animal variability observed. |

Tissue Distribution and Accumulation Profiles in Various Animal Organs

Studies using quantitative whole-body autoradiography in pregnant rats provide detailed insights into the tissue distribution of BDP. After administration, radioactivity corresponding to BDP and its metabolites was detected in various maternal and fetal organs. nih.gov

In maternal rats, there was a significant accumulation in specific brain regions, namely the hypothalamus and septum, which may be related to the suppression of the hypothalamo-pituitary-adrenal axis. nih.gov

In fetal rats, the compound and its metabolites were found to distribute to tissues, with a particularly high uptake observed in the adrenal cortex. nih.gov This finding is significant as it suggests a potential for direct effects on fetal adrenal development and function. nih.gov The concentration of radioactivity in fetal tissues was generally lower than in corresponding maternal tissues. nih.gov

| Organ/Tissue | Species | Distribution Finding |

|---|---|---|

| Hypothalamus | Maternal Rat | Significant accumulation of radioactivity. |

| Septum | Maternal Rat | Significant accumulation of radioactivity. |

| Fetal Adrenal Cortex | Fetal Rat | High uptake of radioactivity. |

| General Fetal Tissues | Fetal Rat | Radioactivity levels lower than in maternal tissues. |

Clearance Mechanisms and Elimination Pathways in Pre-clinical Species

The primary mechanism for the clearance of BDP in pre-clinical species is rapid and extensive metabolism. service.gov.uk This process is not confined to the liver but occurs in various tissues throughout the body due to the wide distribution of esterase enzymes that hydrolyze BDP to B-17-MP. drugbank.com This rapid metabolic conversion means that the parent drug is cleared from the systemic circulation very quickly. atsjournals.org

Following its formation, the active metabolite B-17-MP is further metabolized to inactive compounds before excretion. drugbank.com The main elimination pathway for BDP and all its metabolites in animal models is through the feces, indicating that biliary excretion is the principal route of removal from the body. nih.govatsjournals.org Urinary excretion plays a minor role in the elimination process. atsjournals.org

Pharmacokinetic-Pharmacodynamic Modeling in Animal Studies to Elucidate Dose-Response Relationships

A semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) model has been developed to describe the pulmonary targeting of BDP and its active metabolite B-17-MP in rats. nih.gov This model integrates plasma and tissue concentrations with the binding of B-17-MP to glucocorticoid receptors in the lung and systemically, providing a quantitative understanding of the dose-response relationship at the site of action. nih.gov

The model successfully described the dissolution, metabolic activation, and absorption processes in the lung. nih.gov Key findings from the model showed that after pulmonary delivery of BDP, receptor occupancies in the lung were more pronounced than those in the systemic circulation, quantifying the degree of pulmonary targeting. nih.gov The model also allowed for the estimation of key parameters that influence local drug action and systemic exposure. nih.gov Simulations performed using the model indicated that factors such as a slower dissolution rate and lower permeability could enhance the pulmonary targeting of the drug. nih.gov

| Parameter | Compound | Estimated Value | Significance |

|---|---|---|---|

| Dissolution Rate Constant | BDP | 0.47 h⁻¹ | Describes the rate at which the drug dissolves in lung fluid. |

| Dissolution Rate Constant | B-17-MP | 2.01 h⁻¹ | Describes the rate at which the metabolite dissolves in lung fluid. |

| Permeability (Central Lung) | BDP | 15.0 x 10⁶ cm/s | Represents the ability of the drug to pass through lung tissue into circulation. |

| Permeability (Central Lung) | B-17-MP | 2.9 x 10⁶ cm/s | Represents the ability of the metabolite to pass through lung tissue into circulation. |

| Receptor Binding EC₅₀ | B-17-MP | 0.0017 ng/mL | Concentration at which 50% of the maximal binding to the glucocorticoid receptor is achieved. |

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for optimizing molecular geometry and calculating electronic properties like orbital energies (HOMO, LUMO), electrostatic potential, and dipole moments.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its low-energy, biologically relevant shapes. This involves mapping the potential energy surface to find stable conformers and the energy barriers between them.

No specific studies detailing the conformational analysis or the potential energy landscape of beclomethasone (B1667900) dipropionate 11-propionate were identified. Such an analysis would be computationally intensive, requiring systematic searches of the rotational possibilities of the propionate (B1217596) groups and the steroid backbone, but this research does not appear to have been published.

Molecular Dynamics Simulations for Solvent Interactions and Protein Binding

Molecular dynamics (MD) simulations are used to model the behavior of a molecule over time, providing insights into its interactions with its environment, such as solvents or biological macromolecules like proteins. diva-portal.org These simulations can elucidate how a ligand binds to a receptor and the stability of the resulting complex. nih.gov

While MD simulations are a common tool in drug discovery, no specific simulation studies for beclomethasone dipropionate 11-propionate were found. Research on its interaction with water or other solvents, or its binding dynamics with glucocorticoid receptors, has not been published. Therefore, data on parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or binding free energies for this compound are not available.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational methods can predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of a compound. Furthermore, reactivity parameters like hardness, softness, and electrophilicity index can be calculated from electronic properties to predict chemical behavior.

No dedicated computational studies predicting the spectroscopic signatures (e.g., ¹H-NMR, ¹³C-NMR, IR spectra) or global reactivity descriptors for this compound could be located. While experimental data may exist, theoretical predictions based on computational models are not present in the available literature.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of Beclomethasone dipropionate (BDP) in pharmaceutical formulations?

- Methodological Answer : Use certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., BP, USP, Ph. Eur.) for calibration . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV detection is recommended, as these methods are validated for specificity and sensitivity. Ensure proper sample preparation, including extraction protocols to minimize matrix interference .

Q. What are the critical storage and handling protocols for BDP in laboratory settings?

- Methodological Answer : Store BDP in a tightly sealed container at 2–30°C in a dry, well-ventilated area, protected from light and incompatible materials . Use personal protective equipment (PPE) during handling to avoid inhalation or dermal exposure. For spills, follow institutional chemical hygiene plans, which may include containment with inert absorbents and disposal via hazardous waste protocols .

Q. How should researchers design pharmacokinetic (PK) studies to account for BDP’s metabolic conversion to active metabolites?

- Methodological Answer : Focus on quantifying the major active metabolite, beclomethasone-17-monopropionate (17-BMP), which accounts for ~95% of pulmonary conversion . Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for simultaneous detection of BDP, 17-BMP, and other metabolites in plasma/urine. Include intravenous and inhaled administration arms to assess first-pass metabolism .

Advanced Research Questions

Q. How can contradictory findings on hypothalamic-pituitary-adrenal (HPA) axis suppression by BDP be resolved?

- Methodological Answer : Conduct dose-response studies with standardized adrenal function tests (e.g., morning serum cortisol, urinary free cortisol, and metyrapone response) . Use crossover designs to compare BDP monotherapy versus combined corticosteroid regimens, ensuring stratification by patient age and baseline HPA function . Longitudinal monitoring over ≥12 weeks is critical to detect delayed suppression .

Q. What solvent systems are optimal for synthesizing BDP while avoiding chloroform in scale-up reactions?

- Methodological Answer : Screen solvents based on three criteria: (i) ≥90% conversion efficiency (matching chloroform’s performance), (ii) minimal byproduct formation (e.g., 4/5-propionate derivatives), and (iii) compatibility with NaHCO₃ precipitation . Acetonitrile or ethyl acetate may serve as alternatives, but solvent polarity must balance reaction kinetics and product solubility .

Q. What experimental models best evaluate BDP’s efficacy in pediatric asthma with viral-induced wheezing?

- Methodological Answer : Use randomized, double-blind, placebo-controlled trials (RCTs) with crossover phases to control for individual variability . Measure compliance via inhaler counters and track biomarkers (e.g., eosinophil counts). Include rescue medication logs and spirometry (FEV₁) to assess symptom exacerbation .

Q. How can particle engineering improve the pulmonary delivery efficiency of BDP formulations?

- Methodological Answer : Optimize nebulized suspensions or dry powder inhalers (DPIs) by controlling particle size (1–5 µm) via spray drying or microfluidics . Assess aerodynamic deposition using cascade impactors and compare to clinical outcomes (e.g., forced expiratory volume). Solvent selection must balance stability and respirable fraction .

Q. What analytical challenges arise in detecting low-abundance BDP metabolites, and how can they be addressed?

- Methodological Answer : Metabolites like 21-BMP and BOH require sensitive LC-MS/MS methods with limits of detection (LOD) <1 ng/mL. Use stable isotope-labeled internal standards to correct for matrix effects. Validate methods across biological matrices (plasma, urine, feces) to account for excretion pathways (>90% fecal elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.